Thiacetarsamide sodium

Übersicht

Beschreibung

Thiacetarsamide sodium, also known as arsenamide, is an organoarsenic compound with the chemical formula C11H12AsNO5S2. It is primarily used as a chemotherapeutic agent against canine filaria and trichomonas. This compound is known for its antiparasitic properties and has been marketed under the trade name Caparsolate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiacetarsamide sodium involves the reaction of 4-carbamoylphenylarsenic acid with thioacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of 4-carbamoylphenylarsenic acid: This is achieved by reacting phenylarsenic acid with a carbamoylating agent.

Reaction with thioacetic acid: The 4-carbamoylphenylarsenic acid is then reacted with thioacetic acid to form thiacetarsamide.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

Batch or continuous reactors: These are used to control the reaction parameters such as temperature, pressure, and concentration.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity

Analyse Chemischer Reaktionen

Types of Reactions: Thiacetarsamide sodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various arsenic-containing species.

Reduction: It can be reduced to form lower oxidation state arsenic compounds.

Substitution: this compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Substitution reactions: These typically require specific catalysts and solvents to facilitate the reaction.

Major Products: The major products formed from these reactions include various arsenic-containing compounds, which can be further utilized in different chemical processes .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Thiacetarsamide sodium has the chemical formula and a molecular weight of approximately 421.2 g/mol. The compound acts as a trivalent arsenic agent, exhibiting significant antiparasitic properties. Its mechanism of action involves:

- Inhibition of Glutathione Reductase : This disrupts the redox balance within parasites.

- Modulation of Glucose Uptake : Alters metabolic pathways critical for parasite survival.

- Structural Alteration of Intestinal Epithelium : Affects the surface structure and function, impeding nutrient absorption by parasites .

Scientific Research Applications

This compound has multiple applications across various fields:

Veterinary Medicine

- Heartworm Treatment : Historically used as an adulticide against Dirofilaria immitis (heartworm) in dogs and cats under trade names such as Caparsolate and Filaramide. The standard dosage is approximately 2.2 mg/kg administered intravenously over two days .

- Efficacy Studies : Research has shown that this compound is effective against heartworm but has a narrow safety margin, leading to potential hepatic and renal toxicity in treated animals .

Chemical Synthesis

- Reagent in Organoarsenic Chemistry : Utilized as a reagent in synthesizing other organoarsenic compounds, facilitating various chemical reactions including oxidation and substitution.

- Industrial Applications : Employed in producing other arsenic-containing chemicals, contributing to research tools in industrial chemistry.

Biological Research

- Antiparasitic Properties : Investigated for its effects on various biological systems, particularly its interactions with parasitic organisms .

- Toxicological Studies : Studies have documented adverse reactions in dogs treated with this compound, highlighting the importance of understanding its toxicological profile .

Case Studies and Research Findings

Several studies have documented the effects and efficacy of this compound:

- A study published in the Australian Veterinary Journal examined the toxic effects of this compound in normal dogs and those infested with Dirofilaria immitis. It found that while effective, the compound could lead to significant side effects, including liver and kidney damage .

- Another research article evaluated complications following this compound therapy in 416 dogs with naturally occurring heartworm disease. The findings indicated a range of treatment-related side effects, reinforcing the need for careful monitoring during administration .

Wirkmechanismus

Thiacetarsamide sodium is compared with other similar compounds such as:

Melarsomine: Another arsenic-containing compound used as a macrofilaricide. It is considered safer and more effective than this compound.

Sodium-stibogluconate: A pentavalent antimonial used for treating leishmaniasis. It has a different mechanism of action compared to this compound.

Meglumine-antimonate: Another pentavalent antimonial with similar applications as sodium-stibogluconate.

Uniqueness: this compound is unique due to its specific mechanism of action and its effectiveness against canine filaria and trichomonas. its use has declined due to the availability of safer alternatives .

Vergleich Mit ähnlichen Verbindungen

- Melarsomine

- Sodium-stibogluconate

- Meglumine-antimonate .

Biologische Aktivität

Thiacetarsamide sodium, an organoarsenic compound with the chemical formula , is primarily recognized for its use as a chemotherapeutic agent against parasitic infections, particularly in veterinary medicine. It is marketed under trade names such as Caparsolate and Filaramide. This compound exhibits significant antiparasitic properties, making it effective against canine filaria and Trichomonas species. However, its use is associated with notable toxicity concerns, particularly affecting hepatic and renal functions.

This compound exerts its biological activity through several mechanisms:

- Modulation of Glucose Metabolism : It alters glucose uptake and metabolism in parasites, which is crucial for their survival.

- Inhibition of Enzymes : The compound inhibits glutathione reductase, an enzyme involved in the detoxification processes within cells.

- Alteration of Parasite Structure : It affects the structure and function of the intestinal epithelium of parasites, thereby impairing their ability to thrive.

Pharmacokinetics and Toxicity

The pharmacokinetics of this compound reveal a narrow safety margin, leading to potential toxicity in treated animals. Studies indicate that approximately 10%–15% of treated dogs experience adverse reactions, primarily affecting liver and kidney functions .

Key Toxicological Findings

- Liver Enzyme Elevation : Elevated levels of liver enzymes (ALP, AST, ALT) are observed even at recommended doses .

- Complications Post-Treatment : In a study involving 416 dogs treated for heartworm disease, 26.2% experienced complications such as increased lung sounds and fever . Most complications were noted between 5 to 9 days post-treatment.

- Mortality Rates : Five dogs died or were euthanized due to complications from thiacetarsamide therapy, but the survival rate following resolution of complications was greater than 98% .

Comparative Analysis with Other Treatments

This compound is often compared with newer treatments like melarsomine dihydrochloride, which has shown improved safety profiles and efficacy against heartworm infections. The following table summarizes key differences:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | Effective against canine filaria; narrow safety margin | |

| Melarsomine Dihydrochloride | More effective heartworm treatment; lower toxicity | |

| Arsenic Trioxide | Used in cancer therapy; different mechanism of action | |

| Melarsenoxide | Similar structure; used for trypanosomiasis treatment |

Case Studies and Clinical Observations

- Chronic Fatigue Syndrome (CFS) in Canines : A study involving 15 dogs and cats diagnosed with CFS showed complete remission following treatment with low dosages of this compound (0.1 ml/kg/day). The treatment resulted in the disappearance of micrococci-like organisms from the blood within 10-30 days post-treatment .

- Toxic Effects Study : A comprehensive study aimed at observing toxic side effects at recommended doses found that lethargy was common at low dose levels (1.5X), reinforcing concerns about its safety profile .

Eigenschaften

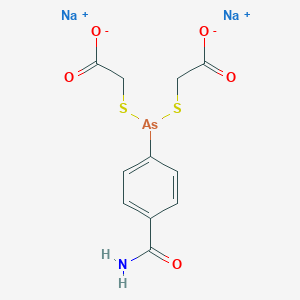

IUPAC Name |

disodium;2-[(4-carbamoylphenyl)-(carboxylatomethylsulfanyl)arsanyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12AsNO5S2.2Na/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17;;/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRWJSAOLNNBNI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)[O-])SCC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10AsNNa2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932291 | |

| Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-85-8, 14433-82-0 | |

| Record name | Thiacetarsamide sodium [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacetarsamide sodium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014433820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacetarsamide sodiumDisodium 2,2'-{[(4-carbamoylphenyl)arsanediyl]disulfanediyl}diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIACETARSAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW75J7708X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.